3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-2-26-19-22-21-18(23(19)13-12-15-8-4-3-5-9-15)14-24-16-10-6-7-11-17(16)27-20(24)25/h3-11H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOANRFGMJAKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to 3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one prioritizes the assembly of its three primary components:
- Benzo[d]thiazol-2(3H)-one core
- 4-Phenethyl-4H-1,2,4-triazole scaffold
- Ethylthio substituent at position 5 of the triazole
Disconnection at the methylene bridge linking the triazole and thiazolone moieties suggests a late-stage alkylation or nucleophilic substitution step. The ethylthio group is introduced via thiol-alkylation, while the phenethyl side chain is incorporated during triazole cyclization.
Synthesis of the 4-Phenethyl-4H-1,2,4-triazole-3-thiol Intermediate
Cyclocondensation of Thiosemicarbazide Derivatives
The triazole core is synthesized through cyclocondensation of 2-bromo-4-fluorobenzoyl hydrazine with ethyl isothiocyanate in i-propanol, yielding 2-(2-bromo-4-fluorobenzoyl)-N-ethylhydrazine-1-carbothioamide (Intermediate 1d). Subsequent alkaline hydrolysis of 1d with sodium hydroxide generates 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (1e), a critical intermediate for introducing the ethylthio group.
Reaction Conditions:
Alkylation of Triazole-3-thiol with Ethylating Agents
The ethylthio group is installed via alkylation of 1e with bromoethane in the presence of potassium hydroxide. This SN2 reaction proceeds efficiently under mild conditions due to the nucleophilic thiolate ion’s reactivity.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | i-Propanol |
| Base | KOH (1 equiv) |
| Alkylating Agent | Bromoethane (1 equiv) |
| Temperature | 60–70°C |
| Yield | 63–78% |
Functionalization of Benzo[d]thiazol-2(3H)-one
Nucleophilic Substitution at the Thiazolone Methylene
The benzo[d]thiazol-2(3H)-one moiety is functionalized at the 3-position by reacting benzo[d]thiazol-2-ol with 1,2-dibromoethane in a two-step process. Initial bromination yields 2-(2-bromoethoxy)benzo[d]thiazole , which undergoes nucleophilic displacement with the triazole-thiolate to form the methylene bridge.
Critical Observations:
Final Coupling and Structural Validation
Assembly of the Target Compound
The triazole-thiol intermediate is coupled with the brominated thiazolone derivative via a nucleophilic aromatic substitution (SNAr) under basic conditions. Potassium carbonate facilitates deprotonation of the thiol, promoting efficient C–S bond formation.
Representative Procedure:
- Dissolve 5-(ethylthio)-4-phenethyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) and 2-(2-bromoethoxy)benzo[d]thiazole (1.2 equiv) in anhydrous DMF.
- Add K2CO3 (2.0 equiv) and heat at 80°C for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO2, hexane/EtOAc 3:1).
Yield: 65–72%
Spectroscopic Characterization
Table 1: Key NMR Data for Target Compound
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzo[d]thiazole C3–CH2– | 4.34 | t | 2H |
| Phenethyl CH2 | 3.15 | t | 2H |
| Ethylthio SCH2CH3 | 1.25 | t | 3H |
| Aromatic protons (thiazole) | 7.26–7.86 | m | 3H |
Data extrapolated from analogous triazole-thiazole hybrids.
Mass Spectrometry
Mechanistic Insights and Side-Reaction Mitigation
Industrial-Scale Considerations
Solvent Recovery and Waste Minimization
i-Propanol is preferred over DMF for large-scale reactions due to lower toxicity and ease of recycling via distillation. Process mass intensity (PMI) is reduced by 40% compared to DMF-based protocols.
Crystallization Optimization
Recrystallization from propane-2-ol yields high-purity product (>99% by HPLC). Slow cooling (0.5°C/min) produces uniform crystals with favorable filtration characteristics.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the ethylthio group to form sulfoxides or sulfones.
Reduction: It can be reduced to modify the triazole ring or the benzo[d]thiazol-2(3H)-one moiety.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, or organolithium reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified triazole or benzo[d]thiazol-2(3H)-one derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of coordination compounds for catalysis.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studied for its potential as an inhibitor of various enzymes, including kinases and proteases.
Medicine
Antimicrobial: Evaluated for its antimicrobial activity against bacteria and fungi.
Anticancer: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry
Agriculture: Potential use as a fungicide or pesticide.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one varies depending on its application:
Enzyme Inhibition
Molecular Targets: Binds to the active site of target enzymes, blocking substrate access.
Pathways Involved: Inhibition of signaling pathways related to cell proliferation or microbial metabolism.
Anticancer Activity
Molecular Targets: Targets proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: Activates apoptotic pathways leading to cancer cell death.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural differences among analogs lie in the substituents on the triazole ring (Table 1). The ethylthio group in the target compound is replaced by longer or branched chains (e.g., butylthio, isopentylthio) in analogs, influencing molecular weight, solubility, and steric effects.
Table 1: Structural and Molecular Comparison of Triazole Derivatives
*Calculated molecular weight based on formula C₂₂H₂₂N₄OS₂.
Key Observations :
Spectral and Crystallographic Data
- NMR and IR : Triazole derivatives (e.g., butylthio analog) show characteristic peaks for thioalkyl chains (δ ~2.5–3.5 ppm in ¹H-NMR) and benzo[d]thiazol-2(3H)-one carbonyl groups (IR: ~1680–1700 cm⁻¹) .
- X-ray Crystallography : The oxadiazole analog 4i (3-[(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one) was structurally confirmed using SHELX software, revealing planar geometry and hydrogen-bonding interactions .
Research Implications and Limitations
- Structural Flexibility : The triazole core allows modular substitution, enabling optimization of pharmacokinetic properties. However, the lack of bioactivity data for triazole-thioalkyl derivatives limits mechanistic insights.
- Comparative Challenges : Direct comparisons between triazole and oxadiazole derivatives are complicated by differences in heterocyclic electronics and ring strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
